![molecular formula C15H18N2O4 B7587434 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid, also known as MIAM, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and Nrf2 pathway. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid also inhibits the NF-κB pathway, which regulates inflammation and immune responses. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid activates the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has been shown to have various biochemical and physiological effects. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid inhibits cell proliferation and induces apoptosis in cancer cells. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid is also relatively easy to purify and has low toxicity. However, 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has some limitations, including its relatively low potency and selectivity compared to other compounds.
Future Directions
There are several future directions for the study of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid. One potential direction is to investigate the potential of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid as a therapeutic agent for cancer and inflammation. Another direction is to explore the neuroprotective effects of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid in various neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid and to improve its potency and selectivity.
Synthesis Methods
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid is synthesized using a multistep process that involves the condensation of 2-methylindole-1-carboxylic acid with N-Boc-2-amino-3-hydroxybutanoic acid, followed by deprotection and coupling with N-hydroxysuccinimide (NHS) ester of 4-hydroxybenzoic acid. The final product is obtained after purification by column chromatography.
Scientific Research Applications
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid has also been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-8-11-4-2-3-5-13(11)17(10)9-14(19)16-12(6-7-18)15(20)21/h2-5,8,12,18H,6-7,9H2,1H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEOWRANSPDXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NC(CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)
![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
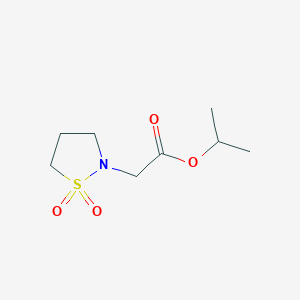


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
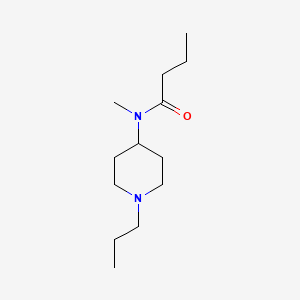
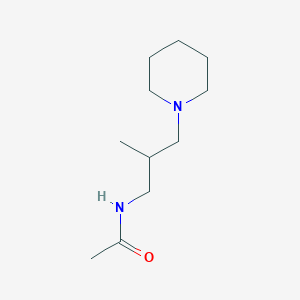
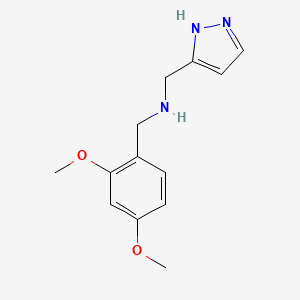
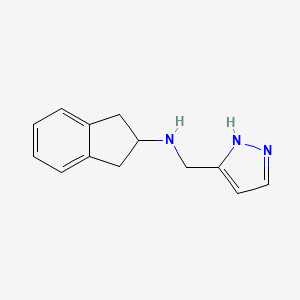
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)